molecular formula C32H22N12 B3081679 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin CAS No. 110766-05-7

5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin

Cat. No.: B3081679
CAS No.: 110766-05-7
M. Wt: 574.6 g/mol
InChI Key: SGTYFGIVLLFKQY-UHFFFAOYSA-N
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Description

5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin: is a synthetic porphyrin derivative characterized by the presence of four imidazole groups attached to the porphyrin core. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The imidazole groups are introduced through subsequent reactions involving imidazole derivatives. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin is used as a ligand in coordination chemistry to form metal complexes.

Biology: The compound is used in the study of heme proteins and their functions. It serves as a model compound to understand the binding and transport of gases like oxygen and carbon monoxide in biological systems .

Medicine: In photodynamic therapy (PDT), this compound acts as a photosensitizer. Upon activation by light, it generates reactive oxygen species that can selectively destroy cancer cells .

Industry: The compound is used in the development of sensors and diagnostic tools. Its ability to form stable complexes with metal ions makes it useful in detecting and quantifying various analytes .

Comparison with Similar Compounds

Uniqueness: 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin is unique due to the presence of imidazole groups, which enhance its binding affinity to metal ions and its stability in various chemical environments. This makes it particularly useful in applications requiring strong and stable metal coordination .

Properties

IUPAC Name

5,10,15,20-tetrakis(1H-imidazol-4-yl)-21,23-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N12/c1-2-18-30(26-10-34-14-38-26)20-5-6-22(43-20)32(28-12-36-16-40-28)24-8-7-23(44-24)31(27-11-35-15-39-27)21-4-3-19(42-21)29(17(1)41-18)25-9-33-13-37-25/h1-16,41,44H,(H,33,37)(H,34,38)(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTYFGIVLLFKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CNC=N6)C7=CNC=N7)C8=CNC=N8)C=C3)C9=CNC=N9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin
Reactant of Route 2
5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin
Reactant of Route 3
5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin
Reactant of Route 4
5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin
Reactant of Route 5
5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin
Reactant of Route 6
5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin

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